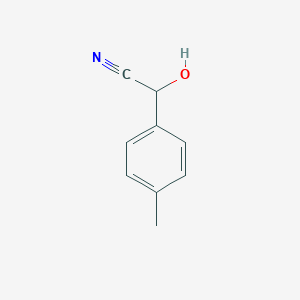

Hydroxy(4-methylphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGXJLAWLSJRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hydroxy 4 Methylphenyl Acetonitrile

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. rug.nlchemrxiv.org This approach is particularly beneficial for the synthesis of chiral compounds like hydroxy(4-methylphenyl)acetonitrile, where achieving high enantiopurity is crucial. acs.orguniovi.es Integrating enzymatic reactions into a chemical process can lead to more sustainable and streamlined syntheses. mdpi.comnih.govnih.gov

Hydroxynitrile Lyase (HNL) Catalysis

Hydroxynitrile lyases (HNLs) are a key class of enzymes utilized in the synthesis of cyanohydrins. nih.govthieme-connect.de They catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, yielding optically active cyanohydrins. acs.orgresearchgate.net This enzymatic transformation is a cornerstone of chemoenzymatic routes to this compound.

The enantioselective synthesis of this compound is effectively catalyzed by HNLs. These enzymes exhibit high stereoselectivity, enabling the production of either (R)- or (S)-enantiomers with high enantiomeric excess (ee). nih.govresearchgate.net For instance, (R)-selective HNLs can be employed to produce (R)-hydroxy(4-methylphenyl)acetonitrile, a key intermediate for various pharmaceuticals. rsc.orgqub.ac.uk The reaction typically involves the addition of HCN to 4-methylbenzaldehyde (B123495) in the presence of the HNL enzyme. To suppress the non-enzymatic, racemic background reaction, these syntheses are often conducted in a two-phase system at a low pH. rsc.orgnih.gov

Research has demonstrated the successful application of various HNLs, including those from Prunus amygdalus (PaHNL) and Manihot esculenta (MeHNL), in the synthesis of aromatic cyanohydrins. nih.govnih.govresearchgate.net The choice of enzyme and reaction conditions is critical to maximize both the yield and the enantiomeric purity of the final product.

Table 1: Enantioselective Synthesis of Cyanohydrins using HNLs

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (R)-HNL from Prunus amygdalus (PaHNL) | Benzaldehyde (B42025) | (R)-Mandelonitrile | >99% | High |

| (S)-HNL from Manihot esculenta (MeHNL) | Benzaldehyde | (S)-Mandelonitrile | 97% | High |

| (R)-HNL from Arabidopsis thaliana (AtHNL) | 4-Fluorobenzaldehyde | (R)-Hydroxy(4-fluorophenyl)acetonitrile | 90-98% | 90-95% |

The substrate scope of HNLs is a critical factor in their application for synthesizing a variety of cyanohydrins. While many HNLs show a preference for aromatic aldehydes, their activity with different substituted benzaldehydes can vary significantly. nih.gov For example, some HNLs exhibit high activity towards benzaldehyde and its derivatives, including 4-methylbenzaldehyde, the precursor to this compound. rsc.org

Enzyme engineering and the discovery of new HNLs from various sources have expanded the range of accessible chiral cyanohydrins. acs.orgnih.gov For instance, some HNLs have been identified that can efficiently convert aliphatic aldehydes and ketones, although they generally show lower reactivity compared to aromatic substrates. nih.gov The specificity of the enzyme not only dictates the range of possible products but also influences the enantioselectivity of the reaction.

Table 2: Substrate Scope of Selected Hydroxynitrile Lyases

| Enzyme Source | Substrate Class | General Reactivity |

|---|---|---|

| Prunus amygdalus (R-selective) | Aromatic aldehydes | High |

| Manihot esculenta (S-selective) | Aromatic and aliphatic aldehydes | Moderate to High |

| Arabidopsis thaliana (R-selective) | Aromatic aldehydes | High |

| Passiflora edulis | Benzaldehyde and substituted benzaldehydes | Moderate |

Continuous Flow Chemoenzymatic Cascades

Continuous flow chemistry offers several advantages for chemoenzymatic synthesis, including improved process control, enhanced safety, and the potential for process intensification. rsc.orgbeilstein-journals.org In the context of this compound synthesis, continuous flow systems can be designed to integrate multiple reaction steps into a seamless cascade. d-nb.inforsc.org

A significant challenge in cyanohydrin synthesis is the inherent instability of the product, which can readily racemize or decompose. researchgate.netru.nl Continuous flow systems allow for the immediate protection of the newly formed cyanohydrin in a subsequent reaction step. ru.nlnih.gov This "in situ" protection prevents degradation and preserves the enantiomeric purity achieved in the enzymatic step. rsc.orgresearchgate.net

For example, a flow system can be designed where the HNL-catalyzed formation of this compound is immediately followed by a chemical protection step, such as acylation or silylation. ru.nlmdpi.com This integration of enzymatic and chemical transformations within a single, continuous process is a hallmark of efficient chemoenzymatic cascades. rsc.orglabservices.hu

Microreactors have emerged as powerful tools for continuous flow synthesis, offering high surface-area-to-volume ratios, excellent heat and mass transfer, and precise control over reaction parameters. rsc.orgrsc.org In the synthesis of this compound, immobilized HNLs can be packed into microreactor channels. rsc.orgbeilstein-journals.org

Chemical Synthetic Approaches

The cornerstone of synthesizing this compound, also known as 4-methylmandelonitrile, is the chemical addition of a cyanide nucleophile to the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This process directly forms the characteristic cyanohydrin structure.

Nucleophilic Addition of Cyanide to 4-Methylbenzaldehyde

The most traditional and straightforward method for synthesizing cyanohydrins involves the use of inorganic cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN). In this procedure, the aldehyde is treated with the cyanide salt, often in the presence of an acid. The acid reacts with the cyanide salt to generate hydrogen cyanide (HCN) in situ. chemguide.co.uk However, for the reaction to proceed efficiently, a sufficient concentration of the more nucleophilic free cyanide ion must be present. chemguide.co.uk This delicate balance is often achieved by maintaining the pH of the reaction mixture between 4 and 5, which provides the optimal rate by increasing the carbonyl's electrophilicity without excessively converting the cyanide nucleophile into its less reactive conjugate acid, HCN. chemguide.co.ukchemguide.co.uk

Research has demonstrated various applications of this method. For instance, the cyanation of 4-methylbenzaldehyde can be carried out using NaCN in an aqueous medium with a surfactant like dodecyltrimethyl ammonium (B1175870) chloride (DTMAC) to facilitate the reaction. nih.gov In other studies, KCN has been used in conjunction with other reagents. A procedure for forming a related α-aminonitrile from 4-methylbenzaldehyde employs KCN with sodium bisulfite (NaHSO₃) in water. thieme-connect.dethieme-connect.de Furthermore, asymmetric synthesis leading to O-protected cyanohydrins has been achieved using KCN with a polymeric V(V) salen complex as a catalyst in the presence of acetic anhydride. iitm.ac.in

Table 1: Examples of Direct Cyanation of 4-Methylbenzaldehyde with Inorganic Cyanides

| Cyanide Source | Co-reagent/Catalyst | Solvent | Yield | Notes | Reference |

|---|---|---|---|---|---|

| NaCN | Dodecyltrimethyl ammonium chloride (DTMAC) | Water | High | Surfactant used to facilitate reaction in aqueous media. nih.gov | nih.gov |

| KCN | NaHSO₃, Dimethylamine | Water | 88% | Produces the corresponding α-aminonitrile, not the cyanohydrin directly. thieme-connect.dethieme-connect.de | thieme-connect.dethieme-connect.de |

| KCN | Polymeric V(V) salen complex, Acetic Anhydride | Dichloromethane | High | Produces the O-acetylated cyanohydrin. iitm.ac.in | iitm.ac.in |

Trimethylsilyl (B98337) cyanide (TMSCN) serves as a popular and often more effective alternative to traditional inorganic cyanides for the cyanation of aldehydes. researchgate.netmdpi.com It is generally considered safer to handle than HCN gas and can be used under milder, non-aqueous conditions. thieme-connect.deresearchgate.net The reaction mechanism involves the addition of TMSCN to the carbonyl group, typically activated by a Lewis acid or base catalyst, to form a silylated cyanohydrin intermediate. This intermediate can then be hydrolyzed to yield the final hydroxyacetonitrile product.

The reaction of 4-methylbenzaldehyde with TMSCN has been shown to be effective, though the yield can be influenced by the electronic properties of the aldehyde's substituents. A study comparing various substituted benzaldehydes found that the yield for 4-methylbenzaldehyde was 74.0%, which was lower than for benzaldehydes with electron-withdrawing groups but higher than for those with stronger electron-donating groups like methoxy. researchgate.net Asymmetric cyanosilylation has also been a focus of research, with catalysts like samarium(III) chloride combined with chiral ligands being used to achieve high enantioselectivity for benzaldehydes bearing electron-donating groups. ntu.edu.tw

Table 2: Cyanosilylation of 4-Methylbenzaldehyde with TMSCN

| Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Notes | Reference |

|---|---|---|---|---|---|

| Copper(II)-based polymeric catalyst | Not specified | 74.0% | Not applicable | Yield influenced by electronic nature of substituent. researchgate.net | researchgate.net |

| SmCl₃ / Chiral bis-phosphoramidate | CH₂Cl₂ | High | High (R-isomer) | General trend for benzaldehydes with electron-donating groups. ntu.edu.tw | ntu.edu.tw |

The efficiency and selectivity of the cyanation of 4-methylbenzaldehyde are heavily dependent on the choice of catalyst and solvent. A wide array of catalysts has been developed for this transformation, broadly categorized as Lewis acids, Lewis bases, and organocatalysts. researchgate.netmdpi.com

Catalysts: Lewis acids such as titanium(IV), aluminum(III), and various lanthanide salts (e.g., SmCl₃) are frequently used to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the cyanide ion. ntu.edu.twresearchgate.net For instance, samarium(III) chloride in combination with chiral ligands has proven effective in the asymmetric cyanosilylation of substituted benzaldehydes. ntu.edu.tw Metal-salen complexes, particularly with vanadium, are also potent catalysts, capable of facilitating the reaction with high yields and enantioselectivity. iitm.ac.in Lewis base catalysts, such as 4-(dimethylamino)pyridine (DMAP), can also promote the reaction, especially when using reagents like ethyl cyanoformate. nih.govmdpi.com

Solvents: The choice of solvent can significantly impact reaction outcomes. Aprotic polar solvents like N,N-dimethylformamide (DMF) are common, particularly in palladium-catalyzed cyanations of aryl halides, as they can help solubilize reagents like zinc cyanide. cem.de Dichloromethane (CH₂Cl₂) is frequently employed for reactions involving TMSCN and Lewis acid catalysts. iitm.ac.inntu.edu.tw More recently, greener alternatives such as water (often with surfactants) and ionic liquids have been explored to develop more environmentally benign synthetic protocols. nih.govmdpi.com In some cases, reactions can be performed under solvent-free conditions, which can reduce reaction times and simplify purification. ajol.info

Alternative Synthetic Pathways for Cyanohydrin Formation

While the direct addition of cyanide to an aldehyde is the most common route, other pathways exist for the formation of the cyanohydrin functional group.

Hydrocyanation refers to the addition of hydrogen cyanide (HCN) across an unsaturated bond. uni-koeln.de In the context of synthesizing this compound, this involves the direct 1,2-addition of HCN to the carbon-oxygen double bond of 4-methylbenzaldehyde. researchgate.net

This reaction is the parent transformation for which the use of cyanide salts (NaCN/KCN + acid) is a practical, in situ alternative. libretexts.orgchemguide.co.uk The direct use of HCN gas is often avoided on a lab scale due to its extreme toxicity and volatility. libretexts.orgchemguide.co.uk However, the underlying reaction is fundamental. The process can be catalyzed by both bases and acids. Base catalysis involves the formation of the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orgresearchgate.net The reaction is reversible, and the position of the equilibrium depends on the steric and electronic properties of the aldehyde. libretexts.org Industrially, nickel-catalyzed hydrocyanation is a major process, though it is primarily applied to the hydrocyanation of alkenes like butadiene rather than aldehydes. researchgate.net

Approaches from Hydroxybenzyl Alcohols

The conversion of hydroxybenzyl alcohols to their corresponding cyanohydrins, such as this compound, represents a direct and valuable synthetic route. This approach circumvents the need for intermediate oxidation to an aldehyde, offering a more streamlined process. Methodologies primarily involve the substitution of the benzylic hydroxyl group with a cyanide moiety, a transformation that can be achieved through various chemical strategies.

Research has established general procedures for the synthesis of hydroxyphenylacetonitriles directly from hydroxybenzyl alcohol precursors. A notable process involves the reaction of a hydroxybenzyl alcohol with a source of hydrogen cyanide in a polar aprotic solvent at elevated temperatures. Current time information in Bangalore, IN. This method avoids the traditional multi-step sequence of protecting the phenolic hydroxyl group, converting the benzyl (B1604629) alcohol to a benzyl halide, and subsequent cyanation, thereby offering a more efficient pathway. Current time information in Bangalore, IN.

The reaction can be effectively carried out using anhydrous hydrogen cyanide or by generating it in situ. The in situ generation is typically accomplished by using alkali metal cyanides, such as potassium cyanide, in the presence of an acid like acetic acid. Current time information in Bangalore, IN. The use of polar aprotic solvents like dimethylsulfoxide (DMSO) is preferred for this transformation. Current time information in Bangalore, IN.

While a specific documented synthesis of this compound from 4-methylbenzyl alcohol following this exact patented procedure is not detailed in readily available literature, the method's applicability is demonstrated through analogous conversions. For instance, the process has been successfully applied to synthesize 4-hydroxyphenylacetonitrile from 4-hydroxybenzyl alcohol, achieving a yield of 54%. Current time information in Bangalore, IN. Similarly, 3,5-dimethyl-4-hydroxybenzyl alcohol is converted to 3,5-dimethyl-4-hydroxyphenylacetonitrile in a 62% yield. Current time information in Bangalore, IN. These examples strongly support the viability of applying this methodology to 4-methyl-substituted analogues.

A representative reaction based on these established procedures is detailed below:

Reaction Scheme:

Figure 1: Proposed synthesis of this compound from 4-Methylbenzyl alcohol based on analogous reactions.

The reaction conditions for analogous syntheses are summarized in the following table, providing a template for the synthesis of the title compound.

| Reactant | Cyanide Source | Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Hydroxybenzyl alcohol | Potassium Cyanide | Acetic Acid | DMSO | 125 | 4-Hydroxyphenylacetonitrile | 54 | Current time information in Bangalore, IN. |

| 2-Hydroxybenzyl alcohol | Potassium Cyanide | Acetic Acid | DMSO | 125 | 2-Hydroxyphenylacetonitrile | 60.5 | Current time information in Bangalore, IN. |

| 3,5-Dimethyl-4-hydroxybenzyl alcohol | --- | --- | --- | --- | 3,5-Dimethyl-4-hydroxyphenylacetonitrile | 62 | Current time information in Bangalore, IN. |

| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium Cyanide | Acetic Acid | DMSO | 125 | 3-Methoxy-4-hydroxyphenylacetonitrile | 88 | Current time information in Bangalore, IN. |

More recent advancements in synthetic chemistry have explored catalytic methods for the direct cyanation of alcohols. One such innovative approach utilizes a boron Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to facilitate the direct deoxygenative cyanation of benzyl alcohols. nih.gov This method employs an isonitrile as a safer and less toxic cyanide source. nih.gov Although this specific catalytic system has not been explicitly reported for 4-methylbenzyl alcohol, its broad substrate scope, which includes various substituted benzyl alcohols, suggests its potential applicability for synthesizing this compound. nih.gov

Stereochemical Aspects and Chiral Synthesis of Hydroxy 4 Methylphenyl Acetonitrile

Enantioselectivity in Formation

Achieving high enantioselectivity in the formation of hydroxy(4-methylphenyl)acetonitrile is a key objective in asymmetric synthesis. This involves strategies that favor the formation of one enantiomer over the other.

One novel approach involves a stereospecific Strecker-type reaction at a solid/solid interface. nih.gov In this method, the chiral crystal of racemic 4-methylmandelonitrile itself acts as the source of chirality. nih.gov The reaction between the chiral crystal of the racemic cyanohydrin and an achiral amine salt proceeds stereospecifically, leading to a highly enantioenriched aminonitrile, demonstrating that the crystal's chirality can direct the reaction's stereochemical outcome. nih.govrsc.org

Chemoenzymatic methods offer a highly efficient route to enantiopure cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones. The (R)-selective HNL from Prunus dulcis (PdHNL) and the (S)-selective HNL from Hevea brasiliensis (HbHNL) are commonly used. For instance, cross-linked enzyme aggregates (CLEA) of PdHNL have been used for the synthesis of (R)-mandelonitrile derivatives with high yield and enantiopurity. researchgate.net Similarly, the synthesis of enantiopure cyanohydrins using a crude cell lysate containing an HNL has been demonstrated in a continuous flow system, which allows for efficient production with high enantiomeric excess (ee).

Table 1: Methods for Enantioselective Formation

| Method | Catalyst/Chiral Source | Substrates | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Solid-State Asymmetric Strecker Reaction | Chiral crystal of racemic 4-methylmandelonitrile | p-Tolualdehyde, NaCN, Benzhydryl ammonium (B1175870) acetate | Dependent on seed crystal chirality | High ee reported for resulting aminonitrile | nih.govrsc.org |

| Chemoenzymatic Synthesis | Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA) | 4-Methylbenzaldehyde (B123495), HCN | (R) | 79% | researchgate.net |

| Chemoenzymatic Synthesis | Cyclo[(S)-phenylalanyl-(S)-histidyl] | p-Tolualdehyde, HCN | (R) | >99% | rsc.org |

Racemization Studies and Control

A significant challenge in handling enantiomerically pure cyanohydrins is their propensity to racemize. Racemization, the conversion of an enantiopure substance into a 1:1 mixture of both enantiomers, erodes the stereochemical integrity of the compound.

Studies have shown that enantiopure cyanohydrins, including mandelonitrile (B1675950) derivatives, readily undergo racemization under slightly basic conditions. mdpi.com This process is believed to occur via a reversible retro-cyanohydrin reaction, where the cyanohydrin reverts to the achiral aldehyde (p-tolualdehyde) and cyanide, which then recombine without stereochemical preference, leading to a racemic mixture.

To mitigate racemization, particularly when subsequent reactions are required under non-acidic conditions, the hydroxyl group of the cyanohydrin must be protected. A common strategy is the conversion of the hydroxyl group into an ether. For example, protection with 2-methoxypropene (B42093) in the presence of an acid catalyst like camphorsulfonic acid (CSA) yields a methoxyisopropyl (MIP) ether. mdpi.com This protected form is significantly more stable towards base-catalyzed racemization, allowing for a broader range of chemical transformations to be performed without loss of enantiomeric purity. mdpi.com

Optical Resolution Techniques

When an enantioselective synthesis is not feasible or when a racemic mixture is produced, optical resolution becomes necessary to separate the two enantiomers. This process relies on the different interactions of the enantiomers with a chiral environment.

Resolution via diastereomeric salt formation is a classical and widely used technique for separating enantiomers. uab.cat The fundamental principle involves reacting a racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. sigmaaldrich.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical properties, such as solubility, melting point, and boiling point. sigmaaldrich.com This difference in solubility is most commonly exploited for separation. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. uab.catmdpi.com The crystallized salt is then separated by filtration, and the pure enantiomer is recovered by chemically removing the resolving agent. sigmaaldrich.com

For this compound, which is a neutral compound, direct salt formation is not possible. This technique is primarily applicable to acidic or basic compounds. sigmaaldrich.com Therefore, to apply this method, the cyanohydrin would first need to be converted into an acidic or basic derivative. A common strategy would be the hydrolysis of the nitrile group to form the corresponding carboxylic acid, 4-methylmandelic acid. This racemic acid could then be resolved using an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine. sigmaaldrich.com Similarly, chiral acids like O,O'-dibenzoyl-tartaric acid are used to resolve racemic bases. mdpi.com

Chiral chromatography is a powerful and versatile analytical and preparative technique for separating enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. mdpi.comresearchgate.net The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies of formation. This leads to different retention times for the two enantiomers, allowing for their separation. sigmaaldrich.com

The resolution of this compound and related mandelonitrile derivatives has been successfully achieved using various polysaccharide-based CSPs. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are known for their broad applicability in chiral separations. mdpi.com

For 4-methylmandelonitrile, several specific HPLC methods have been reported. The choice of CSP and mobile phase is crucial for achieving baseline separation (Resolution, Rs ≥ 1.5).

Table 2: Chiral Chromatographic Resolution Methods for Mandelonitrile Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Analyte | Retention Times (min) | Reference |

|---|---|---|---|---|

| Chiralpak IA-3 | n-Hexane / 2-Propanol / CF3CO2H (97/3/0.1) | 4-Methylmandelonitrile | tR(S) = 9.8, tR(R) = 10.6 | rsc.org |

| Nucleocel Delta S | n-Hexane / Isopropyl alcohol (96/4) | Mandelonitrile | tR(S) = 11.4, tR(R) = 12.1 | researchgate.net |

| Chiralcel OD-H | n-Hexane / Isopropanol (B130326) | Mandelonitrile | Conditions reported to give ee up to 99% | researchgate.netsemanticscholar.org |

| Chiralcel OJ-H | n-Hexane / Isopropanol | Mandelonitrile | Conditions reported to give ee up to 99% | researchgate.netsemanticscholar.org |

| Chiralpak IA | n-Hexane / Isopropanol / CF3CO2H | Mandelonitrile | Conditions reported to give ee up to 99% | researchgate.netsemanticscholar.org |

These chromatographic methods are essential not only for the preparative isolation of pure enantiomers but also for the analytical determination of enantiomeric excess in asymmetric synthesis and racemization studies. mdpi.comresearchgate.net

Reaction Mechanisms and Chemical Transformations of Hydroxy 4 Methylphenyl Acetonitrile

Mechanism of Cyanohydrin Formation

Hydroxy(4-methylphenyl)acetonitrile is formed through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methylbenzaldehyde (B123495). This reaction, a classic example of cyanohydrin formation, is typically base-catalyzed and reversible. openstax.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion (:C≡N⁻) on the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The cyanide ion is a potent nucleophile, and this addition breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgchemistrysteps.com For the reaction to proceed efficiently, a source of free cyanide ions is necessary. This is often achieved by using a salt like potassium cyanide (KCN) or sodium cyanide (NaCN), or by using hydrogen cyanide (HCN) in the presence of a catalytic amount of base to generate the required CN⁻ nucleophile. openstax.orglibretexts.org

Protonation: In the second step, the negatively charged alkoxide intermediate is protonated by a proton source, which is typically hydrogen cyanide (HCN) itself, present in the reaction mixture. This protonation step yields the final product, this compound, and regenerates the cyanide ion, which can then participate in another reaction cycle. libretexts.orglibretexts.orgyoutube.com

Protection Strategies for the Hydroxyl Group

Due to the potential instability of cyanohydrins, particularly their tendency to revert to the starting aldehyde and cyanide in basic conditions, the protection of the hydroxyl group is a common and crucial step in multi-step syntheses. chemistrysteps.commdpi.com This protection transforms the cyanohydrin into a more stable derivative, allowing for subsequent reactions to be carried out under a wider range of conditions.

O-Acyl Protection

Acylation is a widely used method for protecting the hydroxyl group of cyanohydrins. The resulting O-acyl cyanohydrins are generally more stable and can serve as versatile synthetic intermediates. mdpi.com This protection can be achieved using various acylating agents. For instance, O-acetyl cyanohydrins can be synthesized from aldehydes in a one-pot reaction involving trimethylsilyl (B98337) cyanide (TMSCN) and acetic anhydride. mdpi.com Another method involves the direct reaction with aroyl chlorides. mdpi.com

| Reactant | Acylating Agent | Catalyst/Conditions | Product | Reference |

| Aldehyde | Trimethylsilyl cyanide, Acetic Anhydride | B(C₆F₅)₃ | O-acetyl cyanohydrin | mdpi.com |

| Aldehyde | Aroyl chloride, KCN | Phase Transfer Catalyst | O-aroyl cyanohydrin | mdpi.com |

This table summarizes general conditions for O-acyl protection of cyanohydrins.

O-Ethoxycarbonyl Protection

The ethoxycarbonyl group is another effective protecting group for the hydroxyl function in cyanohydrins. O-Ethoxycarbonyl cyanohydrins can be synthesized by reacting aldehydes with ethyl cyanoformate. This reaction is often catalyzed by an amine base, such as 4-(Dimethylamino)pyridine (DMAP). mdpi.com The reaction can be performed under solvent-free conditions or in solvents like acetonitrile (B52724), with aromatic aldehydes typically requiring a higher catalyst loading than aliphatic aldehydes. mdpi.com

The proposed mechanism involves the activation of ethyl cyanoformate by the amine catalyst, followed by the addition of the cyanide ion to the aldehyde. The resulting alkoxide then reacts with the activated carbonyl of the ethyl cyanoformate complex to yield the protected cyanohydrin. mdpi.com

| Substrate | Cyanide Source | Catalyst | Conditions | Yield | Reference |

| Aromatic Aldehydes | Ethyl Cyanoformate | DMAP (5 mol%) | Acetonitrile | Good | mdpi.com |

| Aliphatic Aldehydes | Ethyl Cyanoformate | DMAP (1 mol%) | Acetonitrile | Good-High | mdpi.com |

| Various Aldehydes | Ethyl Cyanoformate | DMAP | Solvent-free, RT | High | mdpi.com |

This table illustrates typical reaction conditions for the O-ethoxycarbonyl protection of aldehydes.

Methoxyisopropyl (MIP) Protection

The Methoxyisopropyl (MIP) group is an acid-labile acetal (B89532) used for the protection of hydroxyl functions. It offers the advantage of being removable under mild acidic conditions, yielding volatile byproducts (acetone and methanol), which simplifies product purification. acs.orgresearchgate.net The MIP group is introduced by reacting the alcohol with 2-methoxypropene (B42093), typically in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net While its application is well-documented for nucleosides, the principle is applicable to other alcohols. acs.orgresearchgate.net This method avoids the generation of a new stereocenter, a drawback of using dihydropyran to form a tetrahydropyranyl (THP) acetal. vdoc.pub

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Advantage | Reference |

| Methoxyisopropyl (MIP) | 2-Methoxypropene, Acid catalyst | Mild acid | Volatile byproducts | acs.orgresearchgate.net |

This table highlights the features of the Methoxyisopropyl (MIP) protecting group.

Nitrile Group Transformations

The nitrile group (C≡N) in this compound is a valuable functional handle that can be converted into several other groups, most notably carboxylic acids and amines. openstax.orgchemistrysteps.com

Hydrolysis to Alpha-Hydroxy Carboxylic Acids and Derivatives

One of the most significant transformations of cyanohydrins is their hydrolysis to α-hydroxy carboxylic acids. chemistrysteps.com The hydrolysis of this compound under acidic or basic conditions yields 4-methylmandelic acid, an important chiral building block. lookchem.com This reaction involves the conversion of the nitrile functionality into a carboxylic acid group while retaining the hydroxyl group at the alpha position. This transformation makes cyanohydrin formation a key step in a two-step process to convert an aldehyde into an α-hydroxy carboxylic acid, effectively adding a carboxyl group to the original aldehyde structure. openstax.org

Reduction to Beta-Amino Alcohols and Related Compounds

The reduction of the nitrile group in this compound provides a direct route to valuable β-amino alcohols. These compounds, specifically 2-amino-1-(4-methylphenyl)ethanol (B130177) and its derivatives, are significant structural motifs in medicinal chemistry and serve as chiral auxiliaries in asymmetric synthesis. cphi-online.comacs.orgresearchgate.net

The most common method for this transformation is the use of powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective in converting the cyanohydrin to the corresponding β-amino alcohol. jove.comchemistrysteps.com The reaction proceeds via the reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine.

Reaction Scheme: this compound + LiAlH₄ → 2-Amino-1-(4-methylphenyl)ethanol

Alternative reducing agents and catalytic hydrogenation methods can also be employed. For instance, processes using sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation over metals like palladium or nickel are viable routes. google.com These methods can sometimes offer better functional group tolerance and milder reaction conditions compared to LiAlH₄. The choice of reducing agent and conditions can influence the yield and purity of the resulting amino alcohol. google.comgoogle.com

Below is a table summarizing typical reduction methods for cyanohydrins to β-amino alcohols:

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Reflux | β-Amino alcohol | jove.comchemistrysteps.com |

| Sodium Borohydride/Catalyst | Methanol (B129727), Ethanol | 5-100°C | β-Amino alcohol | google.com |

| H₂/Palladium on charcoal | Methanol/THF | 15-70°C | β-Amino alcohol | google.com |

Conversion to Alpha-Hydroxy Aldehydes or Ketones

The conversion of this compound into an α-hydroxy ketone, specifically 1-hydroxy-1-(4-methylphenyl)propan-2-one, or the corresponding aldehyde, involves the transformation of the nitrile functional group into a carbonyl group. While the hydrolysis of cyanohydrins typically yields α-hydroxy carboxylic acids, specific conditions can lead to the formation of α-hydroxy ketones or aldehydes. jove.comchemistrysteps.comjove.com

One established method to achieve this is through the reaction of the cyanohydrin with an organometallic reagent, such as a Grignard reagent, followed by hydrolysis. This sequence, known as the Blaise reaction, can be adapted for this purpose. For instance, reaction with a methyl Grignard reagent (CH₃MgBr) would lead to an imine intermediate, which upon acidic workup hydrolyzes to the desired α-hydroxy ketone.

A second approach involves oxidative or reductive cleavage of the nitrile group under specific conditions that favor the formation of a carbonyl. However, these methods are often less direct. A more common strategy is the fragmentation of the cyanohydrin. The use of Fétizon's reagent (silver carbonate on celite) has been shown to quantitatively fragment cyanohydrins to the corresponding ketones. rsc.org This oxidation-fragmentation pathway provides a direct entry to the ketone derived from the original aldehyde or ketone used to form the cyanohydrin.

The table below outlines synthetic routes for this conversion:

| Reaction Type | Reagents | Intermediate | Product | Reference |

| Grignard Reaction followed by Hydrolysis | 1. CH₃MgBr 2. H₃O⁺ | Imine | α-Hydroxy Ketone | chemistrysteps.com |

| Fragmentation | Fétizon's reagent (Ag₂CO₃/Celite) | Not applicable | Ketone | rsc.org |

| Hydrolysis of Silylated Cyanohydrin | Acid catalyst | Silyl ether | Ketone (potential product) | libretexts.org |

Rearrangement Reactions and Fragmentations

This compound, as a member of the cyanohydrin class, can undergo various rearrangement and fragmentation reactions, often triggered by thermal, acidic, basic, or photochemical conditions. These reactions can lead to significant structural reorganization.

Rearrangement Reactions: A notable rearrangement applicable to the α-hydroxy ketone product derived from this compound is the α-ketol rearrangement. wikipedia.org This reversible reaction involves the 1,2-migration of the p-tolyl group from the carbon bearing the hydroxyl group to the carbonyl carbon. The reaction is typically driven by thermodynamics, favoring the formation of the more stable α-hydroxy ketone isomer. wikipedia.org The reaction can be catalyzed by either acid or base. Under basic conditions, it proceeds through a deprotonated intermediate, while acid catalysis involves protonation of the carbonyl oxygen. wikipedia.org

Fragmentation Reactions: Fragmentation of cyanohydrins is a well-documented process.

Mass Spectrometry: Upon electron impact in a mass spectrometer, cyanohydrins undergo characteristic fragmentation patterns, which can be useful for their structural elucidation. nasa.gov

Chemical Fragmentation: As mentioned previously, reagents like Fétizon's reagent (silver carbonate on celite) can induce the fragmentation of cyanohydrins to yield the parent ketone, in this case, 4-methylbenzaldehyde, along with silver cyanide. rsc.org This reaction is synthetically useful for deprotection or for accessing the parent carbonyl compound.

Photochemical Fragmentation/Coupling: Recent research has demonstrated that under visible-light irradiation, cyanohydrins can participate in cascade reactions involving C-C bond fragmentation. This can be coupled with other molecules, such as cyclopropanols, to form more complex structures like 1,8-diketones. rsc.org In other photochemical processes, the alkoxy radical generated from the cyanohydrin can trigger remote hydrogen atom transfer followed by cyano group migration, leading to the cyanation of unactivated C(sp³)–H bonds. acs.org

Cascade and Multicomponent Reactions Involving this compound

This compound is a valuable substrate for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and efficient.

Cyano-Borrowing Reactions

The "cyano-borrowing" strategy is an innovative catalytic process where a cyanohydrin serves as a transient source of a cyanide equivalent. This cyanide is "borrowed" by a catalyst and then delivered to another substrate.

A key example is the nickel-catalyzed reaction where a cyanohydrin, such as this compound, reacts with an aldehyde or ketone to form a β-cyano ketone. acs.org In this process, the cyanohydrin first decomposes to the parent aldehyde (4-methylbenzaldehyde) and a cyanide species, which is captured by the nickel catalyst. The catalyst then facilitates the conjugate addition of the cyanide to an α,β-unsaturated ketone (formed in situ from the acceptor aldehyde/ketone), and subsequent trapping of the resulting enolate by the released 4-methylbenzaldehyde leads to the final product. A similar strategy allows for the direct amination of cyanohydrins with amines. molaid.com

| Reaction Type | Catalyst | Reactants | Product | Reference |

| β-Cyano Ketone Synthesis | Nickel complex | Cyanohydrin, Aldehyde/Ketone | β-Cyano Ketone | acs.orgresearchgate.net |

| Direct Amination | Catalyst | Cyanohydrin, Amine | α-Amino Nitrile | molaid.com |

Condensation and Cyclization Reactions

This compound and its derivatives are key intermediates in several classical and modern condensation and cyclization reactions.

Bucherer-Bergs Reaction: In this multicomponent reaction, a cyanohydrin can react with ammonium (B1175870) carbonate (or a source of ammonia (B1221849) and carbon dioxide) to produce a hydantoin. organic-chemistry.org This reaction provides a straightforward route to 5-(4-methylphenyl)hydantoin, a heterocyclic compound with potential biological activities. The mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide and cyclizes. mdpi.com

Strecker Amino Acid Synthesis: While the classical Strecker synthesis starts from an aldehyde, a pre-formed cyanohydrin like this compound can serve as a direct precursor. wikipedia.org Reaction with ammonia forms an intermediate α-aminonitrile, which upon hydrolysis yields the α-amino acid, 4-methylphenylglycine.

Cyclization to Heterocycles: Protected cyanohydrins can be used in organocatalyzed, one-pot sequences to build complex heterocyclic structures. For example, a protected cyanohydrin can undergo an allylic alkylation with a Morita-Baylis-Hillman adduct, followed by an acid-mediated cyclization to yield α-methylene-γ-butyrolactones. rsc.org In other examples, a Michael addition of a cyanohydrin anion to a cycloalkenone, followed by an intramolecular Claisen-type condensation, can be used to construct bicyclic dicarbonyl compounds. mdpi.com

Applications of Hydroxy 4 Methylphenyl Acetonitrile in Organic Synthesis

Building Block for Complex Molecules

The reactivity of both the hydroxyl and nitrile functional groups in hydroxy(4-methylphenyl)acetonitrile makes it an ideal starting material for constructing intricate molecular architectures. lookchem.comsynhet.com

Synthesis of Alpha-Hydroxy Acids and Esters

One of the primary applications of this compound is its conversion to α-hydroxy acids and their corresponding esters. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.com Specifically, the hydrolysis of this compound produces 2-hydroxy-2-(p-tolyl)acetic acid. rug.nlcymitquimica.com

This transformation is a key step in the synthesis of various biologically active compounds. The resulting α-hydroxy acid can then undergo esterification with various alcohols to produce a range of α-hydroxy esters. rsc.orggoogle.com For example, the reaction of 2-hydroxy-2-(p-tolyl)acetic acid with methanol (B129727) yields methyl 2-hydroxy-2-(p-tolyl)acetate. rsc.org These esters are also important intermediates in organic synthesis. smolecule.com

Table 1: Synthesis of Alpha-Hydroxy Acids and Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂SO₄ (aq), heat | 2-hydroxy-2-(p-tolyl)acetic acid | youtube.com |

| 2-hydroxy-2-(p-tolyl)acetic acid | Methanol, acid catalyst | Methyl 2-hydroxy-2-(p-tolyl)acetate | rsc.org |

Preparation of Alpha-Amino Alcohols and Derivatives

The nitrile group of this compound can be reduced to a primary amine, leading to the formation of α-amino alcohols. youtube.com A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in dry ether. youtube.com The reduction of this compound yields 2-amino-2-(4-methylphenyl)ethanol. chembk.com

These α-amino alcohols are significant precursors in medicinal chemistry. chembk.com They can be further modified to create a variety of derivatives with potential pharmacological activities. For instance, the amino group can be alkylated or acylated to produce N-substituted derivatives like 2-[methyl(4-methylphenyl)amino]ethanol. synquestlabs.comlegislation.gov.uk

Table 2: Synthesis of Alpha-Amino Alcohols and Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Construction of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly oxazoles. The Fischer oxazole (B20620) synthesis, a classic method discovered by Emil Fischer in 1896, utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid to form an oxazole ring. wikipedia.orgijpsonline.comdbpedia.org

In this reaction, this compound can react with an aldehyde, where both reactants typically have aromatic groups, to yield a 2,5-disubstituted oxazole. wikipedia.orgirjmets.com The reaction proceeds through the formation of an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org This method provides a direct route to functionalized oxazole scaffolds, which are present in many biologically active molecules. irjmets.com

Precursor for Optically Active Compounds

The carbon atom bearing both the hydroxyl and nitrile groups in this compound is a stereocenter. This makes it a valuable precursor for the synthesis of optically active compounds. Asymmetric synthesis strategies can be employed to produce enantiomerically pure or enriched forms of this cyanohydrin. kashanu.ac.irnih.gov

Enzymatic methods, utilizing hydroxynitrile lyases (HNLs), are particularly effective for the enantioselective synthesis of cyanohydrins. psu.eduresearchgate.net These enzymes catalyze the addition of hydrogen cyanide to aldehydes, producing optically active cyanohydrins with high enantiomeric excess. psu.edutandfonline.com For example, (R)-selective HNLs can be used to synthesize (R)-hydroxy(4-methylphenyl)acetonitrile. The resulting chiral cyanohydrin can then be converted into other optically active molecules, such as α-hydroxy acids and α-amino alcohols, while retaining its stereochemical integrity. researchgate.net

Role in Sequential Organic Transformations

This compound is an excellent substrate for sequential, or one-pot, organic transformations. Its bifunctional nature allows for consecutive reactions to be performed without the need to isolate intermediates, which can improve efficiency and reduce waste.

For instance, the cyanohydrin can be generated in situ from 4-methylbenzaldehyde (B123495) and a cyanide source, and then immediately subjected to further reactions. wikipedia.orglibretexts.org An example of a sequential process involves the initial formation of the cyanohydrin, followed by a reduction of the nitrile to an amine, all in a single reaction vessel. youtube.com Another possibility is the hydrolysis of the nitrile to a carboxylic acid, followed by in situ esterification. youtube.comrsc.org These tandem reactions streamline synthetic pathways and are increasingly important in modern organic synthesis.

Development of Novel Synthetic Routes to Industrially Relevant Intermediates

The versatility of this compound has led to the development of new and improved synthetic routes to various intermediates that are crucial in industrial applications, particularly in the pharmaceutical and agrochemical sectors. lookchem.compsu.edu

Its role as a building block for complex molecules means that it is often a key starting material in the multi-step synthesis of active pharmaceutical ingredients (APIs). uniovi.es For example, derivatives of 2-amino-2-(4-methylphenyl)ethanol, which are synthesized from this compound, are being investigated for their potential therapeutic properties. chembk.com Furthermore, the ability to introduce a two-carbon unit with versatile functional groups makes this compound a valuable tool in the synthesis of a wide range of specialty chemicals. ntnu.no Research continues to explore new applications of this compound in the development of efficient and scalable synthetic processes for industrially significant compounds. google.commdpi.com

Theoretical and Computational Studies of Hydroxy 4 Methylphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Hydroxy(4-methylphenyl)acetonitrile. These calculations provide a foundational understanding of the molecule's stability and reactivity.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. centralasianstudies.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. centralasianstudies.org

For aryl acetonitrile (B52724) derivatives, which are structurally related to this compound, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these parameters. jmaterenvironsci.com These studies indicate that such molecules act as nucleophiles (electron donors). jmaterenvironsci.com The electronic potential values suggest that in reactions with electrophilic partners, electron transfer will occur from the aryl acetonitrile derivative. jmaterenvironsci.com

Table 1: Representative Quantum Chemical Parameters for Aryl Acetonitrile Derivatives Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Data is representative for structurally similar compounds.

| Parameter | 4-methyl-phenyl-acetonitrile | 4-methoxy-phenyl-acetonitrile | 4-chloro-phenyl-acetonitrile |

| HOMO Energy (eV) | -6.51 | -6.23 | -6.84 |

| LUMO Energy (eV) | -0.96 | -0.89 | -1.46 |

| HOMO-LUMO Gap (eV) | 5.55 | 5.34 | 5.38 |

| Electronic Potential (μ) | -3.74 | -3.56 | -4.15 |

| Global Electrophilicity (ω) | 1.25 | 1.19 | 1.60 |

| Global Nucleophilicity (Nu) | 3.32 | 3.41 | 2.94 |

This table presents data for related compounds to illustrate the typical values obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational analysis.

The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

f+ : Indicates the susceptibility of an atom to nucleophilic attack (electron acceptance). A higher f+ value points to a more electrophilic site.

f- : Indicates the susceptibility of an atom to electrophilic attack (electron donation). A higher f- value points to a more nucleophilic site.

For aryl acetonitrile derivatives like 4-methyl-phenyl-acetonitrile, Fukui function analysis can pinpoint the most reactive sites. jmaterenvironsci.com Such analyses correctly reproduce experimental regioselectivities in reactions. jmaterenvironsci.com For instance, in reactions involving aryl acetonitriles, the carbon atom of the alkyl group often shows a high electrophilicity index, making it a target for nucleophiles. jmaterenvironsci.com

Table 2: Predicted Reactive Sites in 4-methyl-phenyl-acetonitrile using Fukui Functions Calculations based on DFT methods can identify the most probable sites for chemical reactions.

| Atom (Site) | Type of Attack | Fukui Function Index | Reactivity Prediction |

| Alkyl Carbon (CH2) | Nucleophilic | High f+ | Likely site for nucleophilic attack |

| Aromatic Ring Carbons | Electrophilic | High f- (ortho/para) | Likely sites for electrophilic attack |

| Nitrile Nitrogen | Electrophilic | Moderate f- | Potential site for electrophilic attack |

This table is a conceptual representation. Precise Fukui values require specific calculations for this compound.

Reaction Pathway Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates. This is crucial for understanding how this compound is formed and how it behaves in subsequent chemical transformations.

This compound is formed via the nucleophilic addition of a cyanide ion to the carbonyl carbon of p-tolualdehyde. Modeling this reaction involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) of the reaction.

Theoretical studies on the hydrocyanation of aromatic aldehydes, like benzaldehyde (B42025) (a close analogue), have been performed using methods like DFT (B3LYP/6-31G*). nih.gov In the gas phase, a concerted mechanism involving the aldehyde, two molecules of hydrogen cyanide (HCN), and a catalyst can be modeled. For benzaldehyde, a gas-phase activation free energy barrier of 20.8 kcal/mol has been calculated for a proposed mechanism. nih.gov The mechanism of cyanohydrin formation is sensitive to catalysis and the solvent environment. nih.govmdpi.com For instance, solvent-assisted proton transfer can significantly lower the activation barrier. mdpi.com

Table 3: Representative Calculated Activation Barriers for Cyanohydrin Formation Values are illustrative and depend heavily on the computational method, basis set, and reaction model (e.g., catalyst, solvent).

| Reaction | Computational Method | Phase/Solvent | Calculated Activation Energy (ΔG‡) | Reference |

| Benzaldehyde + 2HCN + 2-imidazole catalyst | B3LYP/6-31G* | Gas Phase | 20.8 kcal/mol | nih.gov |

| Benzaldehyde + CN- (Proton transfer step) | DFT (CPCM) | Methanol-assisted | Barrier lowered by ~25 kcal/mol | mdpi.com |

Once formed, this compound can undergo several further reactions. Computational modeling helps to elucidate the mechanisms of these transformations.

One of the most important reactions is the decomposition back to p-tolualdehyde and hydrogen cyanide (HCN). acs.org This retro-cyanohydrin reaction is an equilibrium process, and its favorability can be studied computationally by calculating the reaction's thermodynamics. The stability of cyanohydrins is a key factor in their utility, with bulkier substituents sometimes leading to faster decomposition. acs.org

Another potential follow-up reaction is the hydrolysis of the nitrile group (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). However, for some cyanohydrins, this hydrolysis occurs to a very minor extent. core.ac.uk Computational studies can model the reaction pathway for this hydrolysis, determining the activation barriers for each step and explaining the observed reactivity or lack thereof.

More complex transformations, such as the formation of cyanohydrin esters, have also been investigated through computational and mechanistic studies. mdpi.com These studies propose detailed, step-by-step mechanisms involving intermediates that can be characterized and validated using theoretical calculations. mdpi.com

Solvent Effects on Reaction Equilibria and Kinetics

The solvent in which a reaction is performed can have a profound impact on both the position of the chemical equilibrium and the reaction rate. Computational models are essential for understanding and predicting these solvent effects for the formation of this compound.

A common approach is the use of Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This method, often combined with DFT calculations, can compute the free energy of solvation and model how the solvent stabilizes or destabilizes reactants, products, and transition states. wikipedia.orgresearchgate.net For example, calculations have shown that solvation can lower the energy barrier for the isomerization of HCN to its more reactive form, HNC, by as much as 11 kcal/mol. nih.gov

More sophisticated models, known as hybrid or cluster-continuum models, include a few explicit solvent molecules in the quantum mechanical calculation while treating the rest of the solvent as a continuum. rsc.orguregina.ca This is particularly important for reactions involving strong, specific solute-solvent interactions like hydrogen bonding. Theoretical studies on related reactions have shown that the inclusion of even a few explicit water molecules can completely alter the calculated reaction mechanism and energy profile compared to gas-phase calculations. nih.gov

Experimental observations that cyanohydrin formation is often more efficient and selective in non-polar solvents like toluene (B28343) can be rationalized through these models. nih.gov Molecular dynamics simulations can further show that key catalytic species may only be stable in such non-polar environments. nih.gov

Table 4: Computational Approaches to Modeling Solvent Effects

| Model Type | Description | Application to Cyanohydrin Formation |

| Implicit (Continuum) | Solvent is a uniform dielectric medium (e.g., PCM, SMD). wikipedia.orgrsc.org | Calculates overall electrostatic stabilization of reactants, products, and transition states. Useful for predicting general solvent trends. |

| Explicit | Individual solvent molecules are included in the calculation. | Models specific hydrogen bonds and other direct interactions between the solvent and reacting species. Computationally intensive. |

| Hybrid (Cluster-Continuum) | A few explicit solvent molecules are treated quantum mechanically within a dielectric continuum. rsc.orguregina.ca | Provides a balance of accuracy and computational cost, capturing key specific interactions while accounting for bulk solvent effects. |

Chiral Recognition and Enantioselection Mechanisms

The enantioselective recognition of this compound is a nuanced process governed by the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. This process is fundamental in techniques such as chiral high-performance liquid chromatography (HPLC) and NMR spectroscopy for the separation and analysis of enantiomers. nih.govrsc.org The stability of these diastereomeric complexes differs, leading to the separation of the enantiomers. preprints.org The primary mechanism involves a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.

Theoretical and computational studies, often employing methods like molecular docking and density functional theory (DFT), are crucial for elucidating the specific interactions at a molecular level. nih.govechemcom.com These studies help in understanding the subtle energy differences that dictate chiral discrimination.

The this compound molecule possesses key functional groups that participate in these interactions: a hydroxyl group (-OH), a cyano group (-C≡N), and a 4-methylphenyl (p-tolyl) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The cyano group primarily acts as a hydrogen bond acceptor and contributes to dipole-dipole interactions. The aromatic p-tolyl group is capable of engaging in π-π stacking and hydrophobic interactions.

Interactions with Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantiomeric separation of a broad range of chiral compounds. nih.gov Their chiral recognition ability often stems from their helical structures which create chiral grooves and cavities. The functional groups on the polysaccharide derivatives, such as carbamates, play a critical role in the interaction with the analyte.

For this compound, the enantioseparation on a polysaccharide-based CSP, for instance, one derivatized with 3,5-dimethylphenyl carbamate (B1207046), would likely involve the following interactions:

Hydrogen Bonding: The hydroxyl group of the analyte can form hydrogen bonds with the carbonyl (C=O) and N-H groups of the carbamate functions on the CSP. The cyano group can also act as a hydrogen bond acceptor.

π-π Interactions: The p-tolyl ring of the analyte can engage in π-π stacking with the aromatic rings of the phenylcarbamate groups on the CSP.

Dipole-Dipole Interactions: The polar cyano and hydroxyl groups of the analyte can have dipole-dipole interactions with the polar carbamate groups of the CSP.

Computational studies on similar systems have shown that the combination and geometry of these interactions lead to a difference in the binding free energy (ΔΔG) between the two enantiomeric complexes, which is directly related to the enantioselectivity. nih.gov

Interactions with Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition with cyclodextrin-based CSPs is primarily based on the inclusion of the analyte, or a part of it, into the cyclodextrin (B1172386) cavity.

In the case of this compound, the p-tolyl group is likely to be included within the hydrophobic cavity of the cyclodextrin. The chiral discrimination arises from the interactions of the substituents on the stereogenic center (the -OH and -C≡N groups) with the hydroxyl groups at the rim of the cyclodextrin cavity.

Inclusion Complexation: The non-polar p-tolyl group fits into the hydrophobic interior of the cyclodextrin.

Hydrogen Bonding: The hydroxyl group of the analyte can form hydrogen bonds with the hydroxyl groups at the entrance of the cyclodextrin cavity. The orientation of these hydrogen bonds will differ for the two enantiomers due to their different spatial arrangements, leading to different complex stabilities.

Molecular docking studies are instrumental in visualizing the inclusion geometry and the specific hydrogen bonding patterns for each enantiomer, thereby explaining the observed elution order in chromatography. chemrxiv.org

Computational Modeling of Enantioselection

Computational chemistry offers powerful tools to model the chiral recognition process. echemcom.com By calculating the interaction energies between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly and thus be the more retained one in a chromatographic separation.

A typical computational workflow involves:

Conformational Search: Identifying the low-energy conformers of the analyte enantiomers and the chiral selector.

Molecular Docking: Predicting the most favorable binding poses of each enantiomer within the chiral selector.

Quantum Chemical Calculations: Refining the interaction energies of the docked complexes using methods like DFT to obtain accurate binding free energies.

The difference in the Gibbs free energy of complexation (ΔΔG) for the two enantiomers is a key parameter that correlates with the experimentally determined separation factor (α). nih.gov

Table 1: Theoretical Interactions and Computational Parameters for Chiral Recognition of this compound

| Chiral Selector Type | Predominant Interactions | Key Functional Groups Involved (Analyte) | Typical Computational Output |

| Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Hydrogen Bonding, π-π Stacking, Dipole-Dipole | -OH, -C≡N, p-tolyl | Binding Energy (kcal/mol), ΔΔG, Interatomic distances of H-bonds |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion Complexation, Hydrogen Bonding | p-tolyl, -OH | Docking Score, Binding Free Energy (kcal/mol), RMSD of docked poses |

Analytical Methodologies for Hydroxy 4 Methylphenyl Acetonitrile

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like Hydroxy(4-methylphenyl)acetonitrile provide unique spectral fingerprints that reveal their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 4-methylphenyl group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of δ 7.2-7.5 ppm. The methyl group protons will produce a sharp singlet at approximately δ 2.3 ppm. The methine proton (CH(OH)CN) would appear as a singlet further downfield, and the hydroxyl (OH) proton signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.

δ 7.40 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the cyanomethyl group.

δ 7.25 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the cyanomethyl group.

δ 6.37 (s, 1H): The methine proton (CH(OAc)CN). rsc.org The significant downfield shift of the methine proton in the acetylated derivative compared to what would be expected for the free hydroxyl compound is due to the deshielding effect of the acetyl group's carbonyl function.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. For this compound, distinct signals are expected for the methyl carbon, the methine carbon, the nitrile carbon, and the six carbons of the aromatic ring (four of which are unique due to symmetry). The nitrile carbon (C≡N) is typically found around δ 118-120 ppm, while the hydroxyl-bearing methine carbon (CHOH) would appear in the δ 60-70 ppm range. The aromatic carbons resonate between δ 125-140 ppm.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ar-H (ortho to CH(OH)CN) | ~7.4 | Doublet (d) | ~129 |

| Ar-H (meta to CH(OH)CN) | ~7.2 | Doublet (d) | ~127 |

| -CH(OH)CN | ~5.5 | Singlet (s) | ~65 |

| -CH₃ | ~2.3 | Singlet (s) | ~21 |

| -OH | Variable | Broad Singlet (br s) | N/A |

| -C≡N | N/A | N/A | ~119 |

| Ar-C (quaternary, C-CH₃) | N/A | N/A | ~139 |

| Ar-C (quaternary, C-CH(OH)CN) | N/A | N/A | ~135 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular ion peak (M⁺) for this compound (C₉H₉NO) would be observed at an m/z corresponding to its molecular weight (147.17 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways for this molecule are predictable:

Loss of HCN (27 u): A common fragmentation for cyanohydrins, leading to a fragment ion corresponding to 4-methylbenzaldehyde (B123495) at m/z 120.

Loss of the formyl radical (CHO, 29 u): Cleavage of the C-C bond between the aromatic ring and the chiral center could result in a p-tolyl radical and an [M-C₇H₇]⁺ ion, though less common.

Formation of the tropylium (B1234903) ion: The benzylic fragment at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group. This would arise from cleavage of the bond between the chiral carbon and the phenyl ring, followed by rearrangement.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can occur. libretexts.org

Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are invaluable for analyzing complex mixtures, allowing for the separation of components before their introduction into the mass spectrometer.

| m/z Value | Possible Fragment Ion | Formula | Notes |

|---|---|---|---|

| 147 | [M]⁺ | [C₉H₉NO]⁺ | Molecular Ion |

| 120 | [M - HCN]⁺ | [C₈H₈O]⁺ | Loss of hydrogen cyanide |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from benzylic cleavage |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives rise to a weak to medium, sharp absorption band in the range of 2260-2240 cm⁻¹. The intensity of this band is often weak in cyanohydrins.

C=C Stretches (Aromatic): Aromatic ring stretching vibrations cause several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The carbon-oxygen single bond stretch of the secondary alcohol is expected in the 1100-1050 cm⁻¹ region.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is primarily used to analyze compounds containing chromophores, such as aromatic rings and conjugated systems.

The chromophore in this compound is the 4-methylphenyl group. It is expected to exhibit absorption bands characteristic of a substituted benzene ring. Typically, this includes:

An "E-band" (ethylenic) with a high molar absorptivity (ε) appearing at a wavelength (λmax) around 220 nm.

A "B-band" (benzenoid) with a lower molar absorptivity, appearing at a longer wavelength, typically around 260-270 nm. This band often shows fine vibrational structure.

The choice of solvent is crucial, as solvents like ethanol, methanol (B129727), hexane, and acetonitrile (B52724) are transparent in the relevant UV region and are commonly used. itwreagents.comshimadzu.com

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are powerful for separating components of a mixture, making them ideal for assessing the purity of a substance and for separating chiral enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for both purity analysis and the separation of enantiomers.

Purity Determination: To determine the chemical purity of this compound and to quantify any related impurities, a reversed-phase HPLC (RP-HPLC) method is typically employed. A common setup would use a C18 (octadecyl) stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a buffer to control pH. nih.govresearchgate.netptfarm.pl Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring absorbs, such as 220 nm or 254 nm. A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate impurities with a wide range of polarities. nih.govresearchgate.net

Enantiomeric Excess (ee) Determination: Since this compound is chiral, determining its enantiomeric purity or enantiomeric excess (ee) is critical, especially in pharmaceutical contexts. This is achieved using chiral HPLC. The direct separation of enantiomers is accomplished by using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times.

For cyanohydrins and related structures, polysaccharide-based CSPs are often effective. For example, a direct HPLC method for the similar compound α-hydroxy-3-phenoxybenzeneacetonitrile was developed using a Chiralcel OJ column, which is based on cellulose (B213188) tris(4-methylbenzoate). nih.gov The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Gas Chromatography (GC)

Gas chromatography stands as a principal technique for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of polar molecules such as this compound, which contains a hydroxyl group, can be challenging due to potential issues like peak tailing and thermal degradation. To overcome these limitations, derivatization is a commonly employed strategy to enhance volatility and thermal stability, thereby improving chromatographic performance. libretexts.orgresearchgate.net

One of the most prevalent derivatization techniques is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved peak shape and resolution.

A hypothetical GC-MS method for the analysis of silylated this compound, based on established methods for similar compounds like mandelonitrile (B1675950), would likely involve a non-polar capillary column, such as a DB-5MS. The temperature program would be optimized to ensure sufficient separation from other components and the solvent front.

| Parameter | Condition |

|---|---|

| Column | DB-5MS UI (e.g., 60 m × 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 3 min), ramp at 10 °C/min to 300 °C (hold 6 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Another derivatization approach involves the use of para-tolyl isocyanate (PTI), which selectively reacts with hydroxyl groups to form stable derivatives suitable for GC analysis. This method offers the advantage of creating derivatives that are not sensitive to moisture. researchgate.netmdpi.com

Chiral Chromatography Applications

This compound possesses a stereogenic center, meaning it can exist as a pair of enantiomers. Chiral chromatography is an indispensable tool for the separation and quantification of these enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including those structurally related to this compound. scispace.comrsc.orgct-k.com

Columns such as Chiralpak® AD-H, which features amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, and other polysaccharide-based CSPs are highly effective. nih.govmdpi.comhplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π stacking, and steric effects. mdpi.commdpi.com

The choice of mobile phase is critical for achieving optimal enantioseparation. For polysaccharide-based CSPs, normal-phase eluents consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. The ratio of these solvents is adjusted to optimize retention times and resolution. For instance, a mobile phase of n-hexane/isopropanol in a 90:10 v/v ratio is a typical starting point for method development on a Chiralpak® AD-H column.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient |

The nature and position of substituents on the phenyl ring can significantly influence the chiral recognition, making polysaccharide-based CSPs a versatile choice for a wide array of mandelonitrile derivatives.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This is crucial for verifying the empirical formula of a synthesized compound like this compound and assessing its purity. The modern automated CHNS analyzers operate on the principle of high-temperature combustion, often referred to as the Pregl-Dumas method. rsc.orgnmrmbc.com

In this process, a small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere at temperatures around 1000°C. This converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (after reduction of nitrogen oxides), and sulfur to sulfur dioxide. rsc.orgnmrmbc.com These combustion gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD). nih.gov

For a new compound, the experimental results are compared against the theoretical values calculated from its molecular formula. For this compound (C9H9NO), the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 72.46 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.08 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.73 |

| Total Molar Mass | 149.177 | 100.00 |